

Technical Guide: 3-Fluoro-N-methylbenzylamine (CAS 90389-84-7)

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Compound of Interest

Compound Name: 3-Fluoro-N-methylbenzylamine

Cat. No.: B151531

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A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **3-Fluoro-N-methylbenzylamine**, a key fluorinated building block in modern chemistry. It details the compound's physicochemical properties, synthesis protocols, spectroscopic data, and significant applications, particularly in the pharmaceutical and agrochemical sectors.

Core Physicochemical Properties

3-Fluoro-N-methylbenzylamine is a versatile intermediate recognized for its utility in synthesizing bioactive molecules.^[1] The fluorine substitution enhances reactivity and can improve the metabolic stability and bioavailability of derivative compounds.^{[1][2]} Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	90389-84-7	[1][3]
Molecular Formula	C ₈ H ₁₀ FN	[1][3]
Molecular Weight	139.17 g/mol	[1][3]
Appearance	Colorless to red to green clear liquid	[1]
Density	1.015 - 1.05 g/mL at 25 °C	[1][3][4]
Boiling Point	183-184 °C	[1][3][4]
Refractive Index (n _{20D})	1.4990 - 1.50	[1][3]
Flash Point	66 °C (152 °F)	[3][5]
Purity	Typically ≥ 97% (by GC)	[1]
Storage	Store at 2-8 °C, under an inert atmosphere	[1][6]

Synthesis and Experimental Protocols

The predominant method for synthesizing **3-Fluoro-N-methylbenzylamine** is the reductive amination of 3-fluorobenzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target amine.

This protocol provides a reliable method for the laboratory-scale synthesis of the title compound.[3]

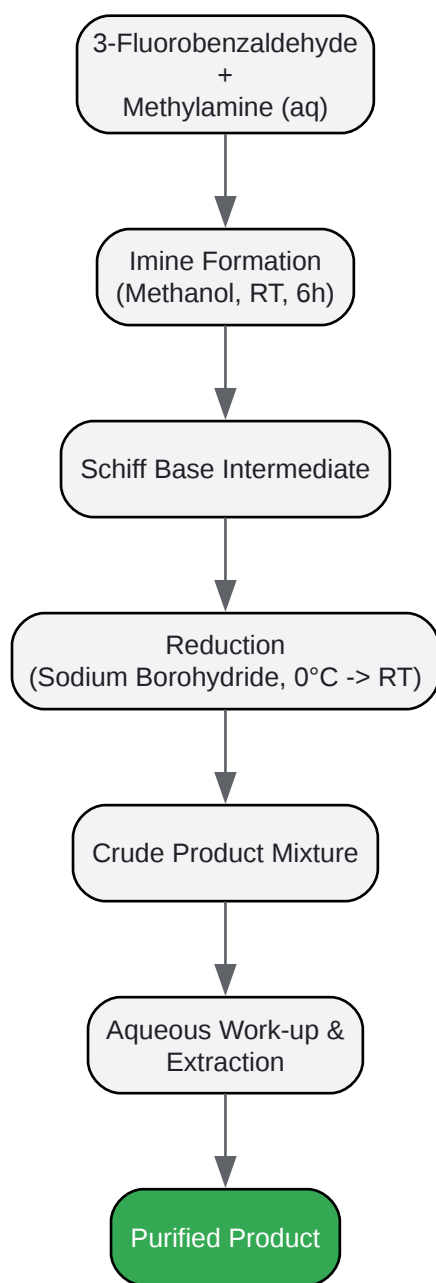
Materials:

- 3-Fluorobenzaldehyde (20.0 g, 161 mmol)
- Methylamine (40% aqueous solution, 15.3 mL, 177 mmol)
- Methanol (150 mL)
- Sodium borohydride (6.10 g, 161 mmol)

- Dichloromethane (DCM)
- 2N Hydrochloric Acid (HCl)
- 6N Sodium Hydroxide (NaOH)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deionized Water

Procedure:

- Imine Formation: In a suitable reaction vessel, dissolve 3-fluorobenzaldehyde in methanol at room temperature. To this stirred solution, add the 40% aqueous methylamine solution dropwise. Continue to stir the mixture for 6 hours at room temperature.
- Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride in small portions, monitoring for any exotherm.
- Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 16.5 hours.
- Work-up:
 - Quench the reaction by the slow addition of deionized water.
 - Acidify the mixture with 2N HCl.
 - Perform an extraction with dichloromethane (3x) to remove any unreacted aldehyde. The protonated amine product will remain in the aqueous phase.
 - Carefully basify the aqueous layer with 6N NaOH solution until strongly alkaline.
 - Extract the deprotonated amine product into dichloromethane (4x).
- Isolation: Combine the organic extracts from the basic extraction. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford **3-Fluoro-N-methylbenzylamine** as a clear oil.[\[3\]](#)



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Caption: One-pot reductive amination synthesis workflow.

Spectroscopic Characterization

Spectroscopic analysis confirms the chemical structure of **3-Fluoro-N-methylbenzylamine**.

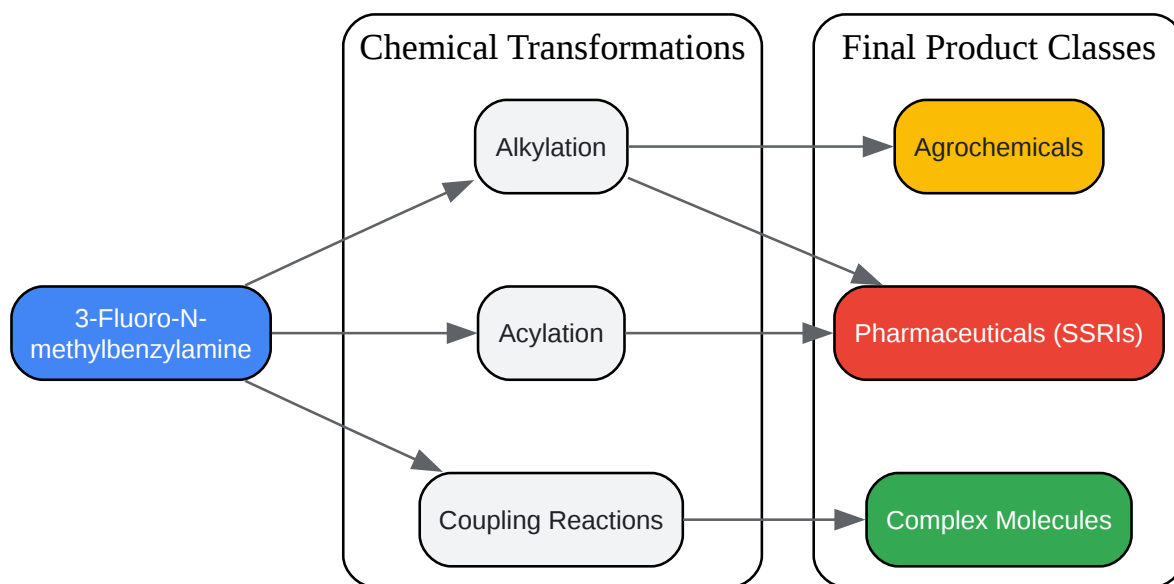
- ^1H NMR (300 MHz, CDCl_3), δ (ppm): 7.32 (td, $J = 7.5, 1.7$ Hz, 1H), 7.28-7.19 (m, 1H), 7.14-6.98 (m, 2H), 3.80 (s, 2H, $-\text{CH}_2-$), 2.45 (s, 3H, $-\text{CH}_3$), 1.47 (br s, 1H, $-\text{NH}$).^[3]

- ^{13}C NMR: While a published spectrum is not readily available, characteristic signals are expected for the methyl (~36 ppm), methylene (~56 ppm), and aromatic carbons (113-164 ppm range), with C-F coupling visible on the aromatic signals.
- Infrared (IR): Expected characteristic peaks include N-H stretching (~3300-3400 cm^{-1}), sp^3 and sp^2 C-H stretching (~2800-3100 cm^{-1}), aromatic C=C stretching (~1450-1600 cm^{-1}), and a strong C-F stretching band (~1000-1350 cm^{-1}).

Applications in Research and Development

This compound is a valuable intermediate with broad applications in several fields of chemical science.

- **Pharmaceutical Development:** It is a crucial building block for synthesizing various pharmaceuticals, especially those targeting neurological disorders.^{[1][6]} Its use in the design of selective serotonin reuptake inhibitors (SSRIs) is a notable application.^{[1][2]}
- **Organic Synthesis:** As a versatile amine, it is used in a wide array of chemical reactions, including nucleophilic substitutions and coupling reactions, to create more complex molecular architectures.^{[1][2]}
- **Biochemical Research:** The compound is employed in studies involving receptor interactions and enzyme activities, aiding in the elucidation of biological processes.^{[1][2][6]}
- **Agricultural Chemistry:** It serves as a precursor in the formulation of modern agrochemicals, including effective pesticides and herbicides.^{[1][2]}





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Caption: Synthetic pathways originating from **3-Fluoro-N-methylbenzylamine**.

Safety and Handling

3-Fluoro-N-methylbenzylamine is a corrosive and harmful chemical that must be handled with appropriate safety precautions.

Hazard Class	GHS Information	Reference(s)
Pictograms	 alt text  alt text	[3]
Signal Word	Danger	[5]
Hazard Statements	H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.	[3][5]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]

Users must consult the full Safety Data Sheet (SDS) prior to use and handle the compound within a chemical fume hood using appropriate personal protective equipment (PPE).

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